molecular formula C16H22FN3O B7092582 1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-4-methyl-2-methylidenepentan-1-one

1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-4-methyl-2-methylidenepentan-1-one

Cat. No.: B7092582
M. Wt: 291.36 g/mol
InChI Key: UZANOBLXTFJVFT-UHFFFAOYSA-N
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Description

1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-4-methyl-2-methylidenepentan-1-one is a complex organic compound that features a fluoropyridine moiety linked to a piperazine ring, which is further connected to a methylidenepentanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-4-methyl-2-methylidenepentan-1-one typically involves multiple steps, starting with the preparation of the fluoropyridine and piperazine intermediates. One common method involves the use of Selectfluor® for the fluorination of pyridine derivatives . The piperazine ring can be synthesized via cyclization reactions involving 1,2-diamines and sulfonium salts . The final step involves the coupling of the fluoropyridine and piperazine intermediates with the methylidenepentanone moiety under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-4-methyl-2-methylidenepentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-4-methyl-2-methylidenepentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-4-methyl-2-methylidenepentan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoropyridine moiety is known to enhance binding affinity due to its electron-withdrawing properties, which can influence the compound’s overall activity. The piperazine ring may interact with various biological pathways, potentially modulating neurotransmitter release or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]-4-methyl-2-methylidenepentan-1-one is unique due to its specific combination of a fluoropyridine and a piperazine ring linked to a methylidenepentanone structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-4-methyl-2-methylidenepentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O/c1-12(2)10-13(3)16(21)20-8-6-19(7-9-20)15-5-4-14(17)11-18-15/h4-5,11-12H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZANOBLXTFJVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=C)C(=O)N1CCN(CC1)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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